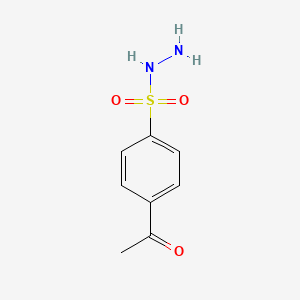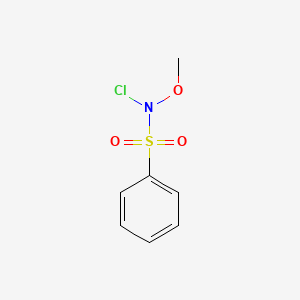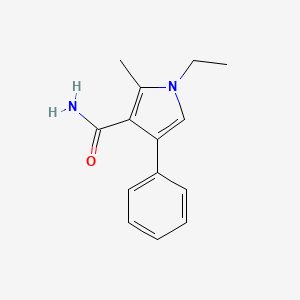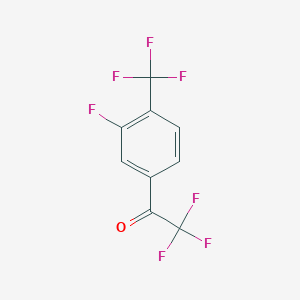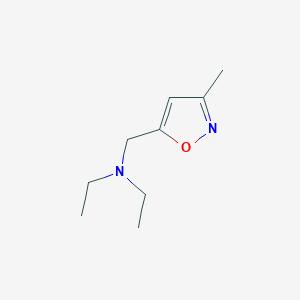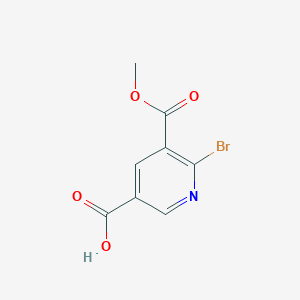
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.
Attachment of the tetrazole moiety: The tetrazole ring can be introduced through the reaction of azides with nitriles or other suitable precursors.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring or other functional groups.
Scientific Research Applications
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-Phenyl-5-(methylthio)-1,3,4-oxadiazole: This compound lacks the bromine and tetrazole groups, which may result in different chemical and biological properties.
2-(2-Chlorophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole: The substitution of bromine with chlorine may affect the compound’s reactivity and interactions with biological targets.
2-(2-Bromophenyl)-5-(methylthio)-1,3,4-oxadiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15BrN6O2S |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-[[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H15BrN6O2S/c1-2-26-15-10-6-5-9-14(15)25-18(22-23-24-25)28-11-16-20-21-17(27-16)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3 |
InChI Key |
MKLWPFRNSYYUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=NN=C(O3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


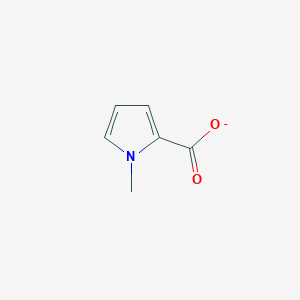



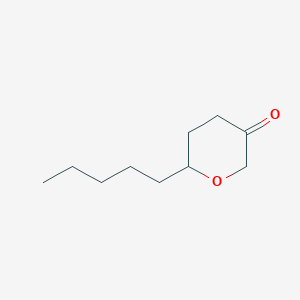
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)

